molecular formula C10H11F6NO4 B3039861 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate CAS No. 137130-28-0

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate

Cat. No.: B3039861
CAS No.: 137130-28-0
M. Wt: 323.19 g/mol
InChI Key: OPAIYWVSKJDTBK-UHFFFAOYSA-N
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Description

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoropropane in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and stability, allowing it to modulate biochemical pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate offers unique properties such as higher stability and reactivity due to the presence of both fluorinated and ester groups. This makes it particularly valuable in applications requiring robust chemical performance .

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F6NO4/c1-5(2)6(18)20-4-3-17-8(19)21-7(9(11,12)13)10(14,15)16/h7H,1,3-4H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAIYWVSKJDTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate

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